Cysteic Acid
Overview
Description
It is an amino acid generated by the oxidation of cysteine, where the thiol group is fully oxidized to a sulfonic acid group . Cysteic acid is often referred to as cysteate, which near neutral pH takes the form −O₃SCH₂CH(NH₃⁺)CO₂⁻ . This compound is significant in various biochemical processes and is a precursor to taurine in microalgae .
Mechanism of Action
Target of Action
Cysteic acid, also known as 3-Sulfoalanine, interacts with several targets. It has been found to interact with enzymes such as 3-oxoacyl-[acyl-carrier-protein] synthase 3 , Tyrosine-protein phosphatase non-receptor type 1 , and Penicillin acylase . These enzymes play crucial roles in various biological processes, including fatty acid synthesis, cell growth and differentiation, and antibiotic metabolism, respectively .
Mode of Action
This compound is an amino acid generated by the oxidation of cysteine, whereby a thiol group is fully oxidized to a sulfonic acid/sulfonate group . It interacts with its targets, often enzymes, and can influence their activity.
Biochemical Pathways
This compound is involved in the metabolism of cysteine. It is generated by the oxidation of cysteine and is further metabolized via 3-sulfolactate , which converts to pyruvate and sulfite/bisulfite . The enzyme L-cysteate sulfo-lyase catalyzes this conversion . This compound is also a biosynthetic precursor to taurine in microalgae .
Pharmacokinetics
It is known that this compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with multiple targets. For example, its interaction with 3-oxoacyl-[acyl-carrier-protein] synthase 3 could influence fatty acid synthesis, while its interaction with Tyrosine-protein phosphatase non-receptor type 1 could affect cell growth and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound occurs normally in the outer part of the sheep’s fleece, where the wool is exposed to light and weather . This suggests that environmental conditions such as light and temperature could potentially affect the stability and activity of this compound.
Biochemical Analysis
Biochemical Properties
Cysteic Acid is a very strong basic compound . It is an amino acid generated by oxidation of cysteine, whereby a thiol group is fully oxidized to a sulfonic acid/sulfonate group . It is further metabolized via 3-sulfolactate, which converts to pyruvate and sulfite/bisulfite . The enzyme L-cysteate sulfo-lyase catalyzes this conversion .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, in Japanese flounder, dietary supplementation with up to 0.5% this compound promotes fish growth . It has also been found that dietary this compound can affect the GH-IGF axis in Japanese flounder .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is an amino acid generated by oxidation of cysteine, whereby a thiol group is fully oxidized to a sulfonic acid/sulfonate group . It is further metabolized via 3-sulfolactate, which converts to pyruvate and sulfite/bisulfite . The enzyme L-cysteate sulfo-lyase catalyzes this conversion .
Temporal Effects in Laboratory Settings
It is known that this compound is involved in the synthesis of taurine, a process that has significant long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in Japanese flounder, dietary supplementation with up to 0.5% this compound promotes fish growth .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is an amino acid generated by oxidation of cysteine, whereby a thiol group is fully oxidized to a sulfonic acid/sulfonate group . It is further metabolized via 3-sulfolactate, which converts to pyruvate and sulfite/bisulfite .
Transport and Distribution
It is known that this compound is involved in the synthesis of taurine, a process that has significant effects on its localization and accumulation .
Subcellular Localization
It is known that this compound is involved in the synthesis of taurine, a process that has significant effects on its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cysteic acid can be synthesized by oxidizing cysteine using strong oxidizing agents such as hydrogen peroxide, potassium permanganate, or organic peracids . The oxidation process converts the thiol group of cysteine into a sulfonic acid group, resulting in this compound .
Industrial Production Methods: One industrial method involves the synthesis of a peptide resin containing S-tert-butylmercapto-protected cysteine, followed by oxidation with a manganese oxidant or a peroxidic acid oxidant to convert the protected cysteine residues into this compound residues . This method simplifies the production process and reduces synthesis costs while achieving high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cysteic acid undergoes various chemical reactions, including:
Substitution: Reacts with 5,5-Dithiobis(2-nitrobenzoic acid) (Ellman’s reagent) in a thiol-displacement reaction.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, organic peracids.
Reaction Conditions: Typically carried out in aqueous solutions under controlled pH and temperature conditions.
Major Products:
Oxidation Products: this compound is the primary product formed from the oxidation of cysteine.
Scientific Research Applications
Cysteic acid has numerous applications in scientific research:
Comparison with Similar Compounds
- Cysteine
- Cystine
- Taurine
Cysteic acid’s unique properties and diverse applications make it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
2-amino-3-sulfopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOYSCVBGLVSOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862048 | |
Record name | 3-Sulfoalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid | |
Record name | Cysteic acid | |
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Record name | Cysteic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002757 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
13100-82-8, 498-40-8 | |
Record name | DL-Cysteic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13100-82-8 | |
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Record name | Cysteic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013100828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cysteic Acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254030 | |
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Record name | 3-Sulfoalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-sulfopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | CYSTEIC ACID, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3OGP4C37W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Cysteic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002757 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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